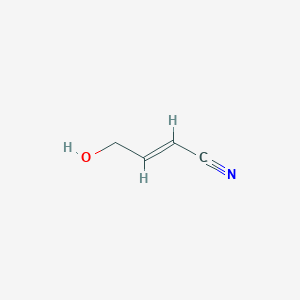
4-Hydroxy-2-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-butenenitrile is an organic compound with the molecular formula C4H5NO It is a nitrile derivative with a hydroxyl group attached to the second carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-butenenitrile can be achieved through several methods. One common approach involves the hydrolysis of sinigrin, a glucosinolate found in plants. This process is catalyzed by the enzyme myrosinase, leading to the formation of this compound as one of the degradation products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydrolysis of glucosinolates, as mentioned above, could be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-butenenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 4-oxo-2-butenenitrile.
Reduction: Reduction typically yields 4-hydroxybutanenitrile.
Substitution: Substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-butenenitrile involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-butanone: This compound is structurally similar but lacks the nitrile group.
4-Hydroxy-2-nonenal: Another related compound, which is a product of lipid peroxidation and has significant biological activity.
Uniqueness: 4-Hydroxy-2-butenenitrile is unique due to its combination of a hydroxyl and nitrile group, which imparts distinct reactivity and biological activity. Its ability to form adducts with biomolecules makes it a valuable compound for research in cancer therapy and plant biology .
Propriétés
Formule moléculaire |
C4H5NO |
|---|---|
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
(E)-4-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C4H5NO/c5-3-1-2-4-6/h1-2,6H,4H2/b2-1+ |
Clé InChI |
LZJDCFUZEZQGQR-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C#N)O |
SMILES canonique |
C(C=CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


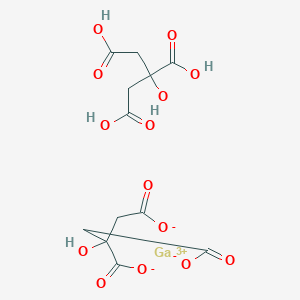
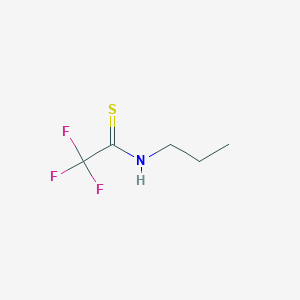
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

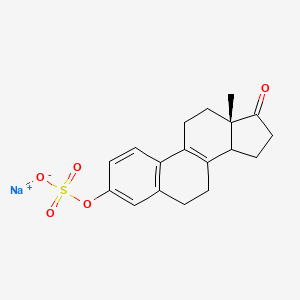
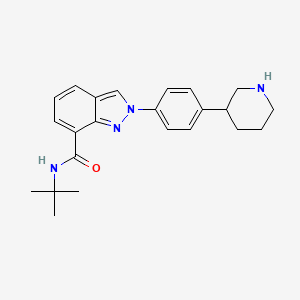
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
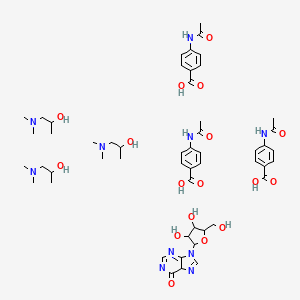
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
